SEPHADEX G-150 SEPHADEX G-150
Brand Name: Vulcanchem
CAS No.: 12774-36-6
VCID: VC0224682
InChI:
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 0

SEPHADEX G-150

CAS No.: 12774-36-6

Cat. No.: VC0224682

Molecular Formula: C9H14O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

SEPHADEX G-150 - 12774-36-6

Specification

CAS No. 12774-36-6
Molecular Formula C9H14O
Molecular Weight 0

Introduction

Physical Properties and Composition

Fractionation Range

One of the key properties of SEPHADEX G-150 is its fractionation range, which determines the range of molecular weights it can effectively separate. For dextrans, the fractionation range is from 1,000 to 150,000 molecular weight, while for globular proteins, the range is from 5,000 to 150,000. This broad range makes SEPHADEX G-150 versatile for various applications in protein purification and biomolecular research.

Table 1: Physical Properties of SEPHADEX G-150

PropertyValue
AppearanceWhite beads
Particle Size40-120 μm
Fractionation Range (Dextrans)1,000 - 150,000 MW
Fractionation Range (Globular Proteins)5,000 - 150,000 MW
Pore SizeUp to 150 kDa
SolubilityInsoluble in water and most solvents, but swells in water
Chemical CompositionCross-linked dextran beads

Mechanism of Action

Size Exclusion Chromatography

SEPHADEX G-150 operates through a process known as size exclusion chromatography, also referred to as gel filtration. In this process, molecules are separated based on their size: smaller molecules enter the pores of the beads and take longer to elute, while larger molecules are excluded from the pores and elute more quickly. This differential migration through the column results in the separation of molecules according to their molecular weight.

Resolution in gel filtration depends on many factors, including sample volume, the ratio of sample volume to column volume, column dimensions, particle size, particle size distribution, packing density, pore size of the particles, flow rate, and viscosity of the sample and buffer . The success of gel filtration depends primarily on choosing conditions that give sufficient selectivity and counteract peak broadening effects during the separation .

Group Separation Applications

Gel filtration is used in group separation mode to remove small molecules from a group of larger molecules and as a fast, simple solution for buffer exchange . Small molecules such as excess salt (desalting) or free labels are easily separated. Samples can be prepared for storage or for other chromatography techniques and assays .

For group separations, large sample volumes up to 30% of the total column volume (packed bed) can be applied at high flow rates using broad, short columns . Large molecules are eluted in or just after the void volume (Vo), as they pass through the column at the same speed as the flow of buffer. For a well-packed column, the void volume is equivalent to approximately 30% of the total column volume .

Table 2: Comparison of SEPHADEX G-150 with Other Sephadex Products

ProductFractionation Range (Globular Proteins)Optimal Separation
Sephadex G-10< 700Group separations, desalting
Sephadex G-251,000 - 5,000Group separations, desalting
Sephadex G-501,500 - 30,000Group separations, fractionation of small peptides
Sephadex G-1004,000 - 100,000Fractionation of medium-sized proteins
Sephadex G-1505,000 - 150,000Fractionation of larger proteins
Sephadex G-2005,000 - 200,000Fractionation of very large proteins

Applications in Scientific Research

Protein Purification

SEPHADEX G-150 is commonly used in protein purification. It separates proteins based on their molecular weight, allowing researchers to isolate specific proteins for further study. This is particularly useful in enzyme characterization, where obtaining pure enzyme samples is crucial for accurate analysis.

A study using Sephadex G-100 and G-200 gel-filtration columns, which are similar to G-150, detected enzymes from cow's milk, rat adipose tissue, and pig pancreas in the column effluents by their ability to liberate free acid from emulsified tributyrin at pH 8.5 . Four tributyrinases were detected in preparations from individual cow's milks, with molecular weights estimated at 62,000, 75,000, and 112,000 for three of them . Extracts of rat adipose tissue contained six tributyrinases (molecular weights 39,000, 47,000, 55,000, 68,000, 75,000, and 200,000), but the relative amounts of these enzymes varied widely from rat to rat .

Immunology and Antitoxin Purification

In immunology, SEPHADEX G-150 has been used for the purification of antibodies and antigens. It has also been employed in the purification of antitoxins, which are antibodies that neutralize toxins produced by microorganisms. This application has significant implications for the development of therapeutic agents against bacterial and viral infections.

Study of Hormones and Cancer

SEPHADEX G-150 has been utilized in research related to hormones and cancer. It helps in isolating and studying specific hormones or cancer-related proteins, contributing to our understanding of these biological processes and potentially leading to the development of novel diagnostic and therapeutic approaches.

Ligand Separation

SEPHADEX G-150 can be used to separate small volumes of proteins from unbound ligands or reequilibrate with buffer by passing through a 1-ml SEPHADEX G-150 column under mild centrifugal force. This application is particularly useful in binding studies, where the separation of bound and unbound ligands is essential for determining binding affinities and kinetics.

Table 3: Applications of SEPHADEX G-150 in Scientific Research

ApplicationDescription
Protein PurificationSeparation of proteins based on molecular weight
Enzyme CharacterizationIsolation of pure enzyme samples for analysis
ImmunologyPurification of antibodies and antigens
Antitoxin PurificationPurification of antibodies that neutralize toxins
Hormone StudiesIsolation and study of specific hormones
Cancer ResearchStudy of cancer-related proteins
Ligand SeparationSeparation of proteins from unbound ligands

Research Findings

Anomalous Water Diffusion in Sephadex Gels

A significant study reported the appearance of anomalous water diffusion in hydrophilic Sephadex gels, including G-150, as observed using pulse field gradient (PFG) nuclear magnetic resonance (NMR) . The NMR diffusion data was collected using a Varian 14.1 Tesla imaging system with a home-built RF saddle coil . A fractional order analysis of the data was employed to characterize heterogeneity in the gels for the dynamics of water diffusion in this restricted environment .

Several recent studies of anomalous diffusion have used the stretched exponential function to model the decay of the NMR signal, i.e., exp[-(bD)^α], where D is the apparent diffusion constant, b is determined by the experimental conditions (gradient pulse separation, durations, and strength), and α is a measure of structural complexity . In this work, the spatial Laplacian in the Bloch-Torrey equation was generalized to a fractional order model of diffusivity via a complexity parameter, β, a space constant, μ, and a diffusion coefficient, D .

The fractional order decay model was fit to the diffusion-weighted signal attenuation for a range of b-values (0 < b < 4000 s mm^-2) . Throughout this range of b values, the parameters β, μ, and D were found to correlate with the porosity and tortuosity of the gel structure . This research provides valuable insights into the physical properties of Sephadex gels and their interaction with water molecules, which is crucial for understanding their chromatographic behavior.

Development of Two-Dimensional Liquid Chromatography

A novel online comprehensive two-dimensional liquid chromatography (2D-LC) method was developed by coupling mixed-mode gel liquid chromatography (MMG-LC) with reversed phase liquid chromatography (RPLC) . This method utilized Sephadex LH-20, a related compound, in the first dimension .

A mixture of 17 reference compounds was used to study the separation mechanism . A crude water extract of Flos Carthami was applied to evaluate the performance of the novel 2D-LC system . In the first dimension, the extract was eluted with a gradient of water/methanol over a cross-linked dextran gel Sephadex LH-20 column . The advantages of size exclusion, reversed phase partition, and adsorption separation mechanism were exploited before further online reversed phase purification on the second dimension .

This novel online mixed-mode Sephadex LH-20×RPLC method provided higher peak resolution, sample processing ability (2.5mg), and better orthogonality (72.9%) versus RPLC×RPLC and hydrophilic interaction liquid chromatography (HILIC)×RPLC . This research demonstrates the potential of Sephadex gels in advanced chromatographic techniques for the analysis of complex samples.

Table 4: Research Findings Using Sephadex Gels

Selection Guide for Gel Filtration Media

When selecting a gel filtration medium, it's important to consider the specific requirements of the separation . Sephadex is ideal for rapid group separations such as desalting and buffer exchange and is used at laboratory and production scale, before, between, or after other chromatography purification steps .

After deciding upon the type of medium, select the one with the fractionation range that covers the molecular weight values of interest in your sample . In cases where two media have a similar fractionation range:

  • Select the medium with the steepest selectivity curve for the best resolution of all components in the sample .

  • When you are interested in a specific component, select the medium where the log molecular weight of the target component falls in the middle of the selectivity curve .

Table 5: Selection Guide for Gel Filtration Media

MediumCharacteristicsBest For
SuperdexHigh resolution, short run times, high recoveryUpper - medium pressure systems
SephacrylFast, high recovery separationsLaboratory and industrial scale
SuperoseBroad fractionation rangeMedium pressure systems
SephadexRapid group separationsDesalting and buffer exchange

Future Directions

Improved Chromatography Techniques

There is potential for combining SEPHADEX G-150 with other chromatographic methods, like ion-exchange resin columns, for one-step desalting and separation processes. This integration can be scaled up for larger production, potentially enhancing the efficiency of biochemical separations.

Metallomics and Trace Element Analysis

SEPHADEX G-150 can be used to study the distribution and binding of trace elements like selenium in biological systems. This approach can provide insights into the metabolic pathways and physiological roles of essential trace elements in health and disease.

Enhancing Drug Development and Discovery

The potential of SEPHADEX G-150 in drug development processes, particularly in the purification and analysis of pharmaceutical compounds and biologicals, can be further explored. Its use in assessing the molecular size and distribution of drug compounds could lead to more efficient drug design strategies.

Table 6: Future Directions for SEPHADEX G-150 Research

Research AreaPotential Applications
Improved Chromatography TechniquesOne-step desalting and separation processes, scaling up for larger production
Metallomics and Trace Element AnalysisStudy of trace element distribution and binding, insights into metabolic pathways and physiological roles
Drug Development and DiscoveryPurification and analysis of pharmaceutical compounds, assessment of molecular size and distribution of drug compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator